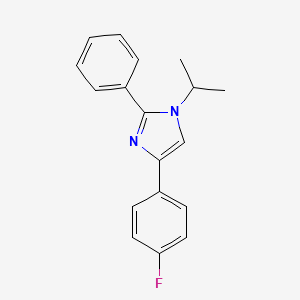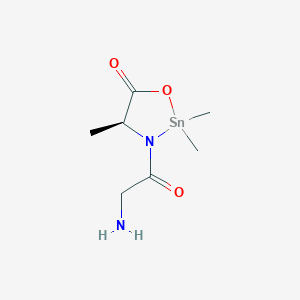
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure that includes an oxazastannolidinone ring, which is a five-membered ring containing oxygen, nitrogen, and tin atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- typically involves the reaction of a stannane precursor with an appropriate oxazolidinone derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. Common reagents used in the synthesis include organotin halides and oxazolidinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazastannolidinone derivatives with higher oxidation states, while reduction may produce derivatives with lower oxidation states.
科学的研究の応用
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of 1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in biological systems, the compound may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
1,3,2-Oxazastannolidin-5-one derivatives: These compounds share the oxazastannolidinone ring structure but differ in their substituents.
Organotin compounds: A broad class of compounds containing tin atoms bonded to organic groups.
Uniqueness
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- is unique due to its specific combination of functional groups and stereochemistry
特性
CAS番号 |
141381-82-0 |
|---|---|
分子式 |
C7H14N2O3Sn |
分子量 |
292.91 g/mol |
IUPAC名 |
(4S)-3-(2-aminoacetyl)-2,2,4-trimethyl-1,3,2-oxazastannolidin-5-one |
InChI |
InChI=1S/C5H10N2O3.2CH3.Sn/c1-3(5(9)10)7-4(8)2-6;;;/h3H,2,6H2,1H3,(H2,7,8,9,10);2*1H3;/q;;;+2/p-2/t3-;;;/m0.../s1 |
InChIキー |
AOOZEKRQRZKLSQ-LHWPGRLPSA-L |
異性体SMILES |
C[C@H]1C(=O)O[Sn](N1C(=O)CN)(C)C |
正規SMILES |
CC1C(=O)O[Sn](N1C(=O)CN)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


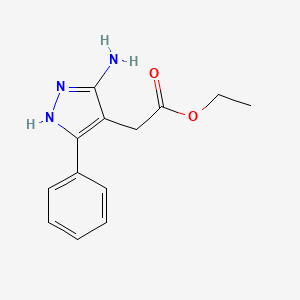
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
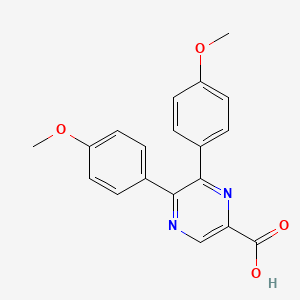

![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
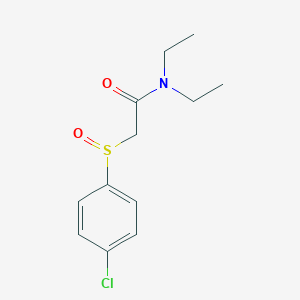
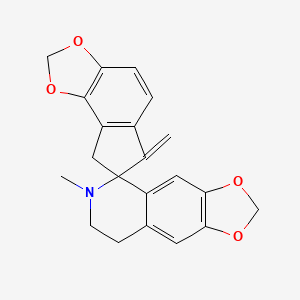
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
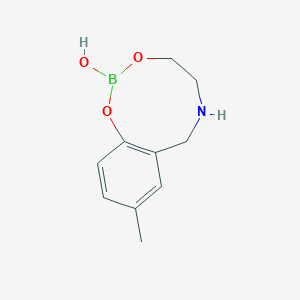
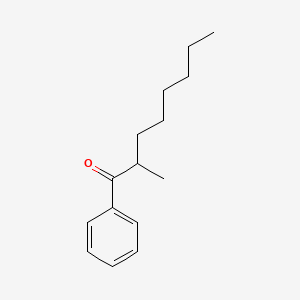

![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
